molecular formula C5H6N4 B1313221 1-Methyl-3-amino-4-cyanopyrazole CAS No. 21230-50-2

1-Methyl-3-amino-4-cyanopyrazole

Cat. No. B1313221
CAS RN: 21230-50-2
M. Wt: 122.13 g/mol
InChI Key: FBQOIRKIQMQJNS-UHFFFAOYSA-N
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Description

“1-Methyl-3-amino-4-cyanopyrazole” is a chemical compound with the molecular formula C5H6N4. Its molecular weight is 122.13 . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is substituted with a methyl group (CH3), and another carbon atom is substituted with a cyano group (CN). One of the nitrogen atoms in the ring is substituted with an amino group (NH2) .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • MACP has been utilized in the synthesis of substituted pyrazolo[1,5-a]pyrimidines, demonstrating its role in producing complex heterocyclic compounds. This application highlights its utility in organic synthesis, particularly in creating structures with potential biological activity (Chimichi et al., 1993).

Corrosion Inhibition

  • A study on bipyrazolic type organic compounds, including derivatives of MACP, revealed their inhibitive action against the corrosion of pure iron in acidic media. These findings suggest that MACP derivatives can serve as efficient corrosion inhibitors, contributing to materials science and engineering (Chetouani et al., 2005).

Antiviral and Biological Activities

  • MACP derivatives have been explored for their antiviral activities, particularly against human cytomegalovirus and herpes simplex virus type 1. This research opens pathways for the development of new antiviral agents leveraging the chemical structure of MACP (Saxena et al., 1990).

Surface Morphology and Material Properties

  • The study of heterocyclic diazoles, including MACP analogs, as corrosion inhibitors for iron in acidic solutions also delved into the surface morphology changes and adsorption properties. These insights are crucial for developing more effective corrosion-resistant materials and coatings (Babić-Samardžija et al., 2005).

Chemical Structure and Tautomerism

  • Research on the tautomeric composition and chemical structure of azolo[a]pyrimidines, including derivatives of MACP, provides fundamental insights into the chemical behavior and stability of these compounds. This information is vital for the design of chemical reactions and the synthesis of targeted molecules (Lipson et al., 2007).

Future Directions

The future directions for research on “1-Methyl-3-amino-4-cyanopyrazole” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities. Given the broad range of biological activities exhibited by pyrazole compounds, there may be potential for the development of new pharmaceuticals or other applications .

Biochemical Analysis

Biochemical Properties

1-Methyl-3-amino-4-cyanopyrazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as p38 mitogen-activated protein kinase (p38MAPK) and cyclooxygenase (COX), which are important in inflammatory responses and other cellular processes . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with p38MAPK can lead to alterations in gene expression related to inflammatory responses . Additionally, this compound has been shown to impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes such as p38MAPK and COX, leading to conformational changes that either inhibit or activate the enzyme’s activity . These interactions can result in downstream effects on gene expression, particularly genes involved in inflammatory responses and metabolic processes. The ability of this compound to modulate these molecular mechanisms highlights its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity. These temporal effects are important considerations in the design of experiments and the interpretation of results involving this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is metabolized primarily through oxidation and reduction reactions catalyzed by enzymes such as cytochrome P450 . These metabolic pathways can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity and toxicity. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, facilitated by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These transport and distribution mechanisms are important for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been observed to localize within the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

3-amino-1-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c1-9-3-4(2-6)5(7)8-9/h3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQOIRKIQMQJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442961
Record name 1-Methyl-3-amino-4-cyanopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21230-50-2
Record name 1-Methyl-3-amino-4-cyanopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3-amino-4-cyanopyrazole
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